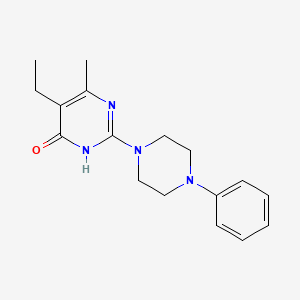methanone](/img/structure/B6032588.png)
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. ABT-594 is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to produce analgesia in both animal models and human clinical trials. In
作用機序
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone produces its analgesic effects by binding to and activating nAChRs located on sensory neurons in the peripheral and central nervous systems. This activation leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which modulate pain transmission and produce analgesia. [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has also been shown to produce antinociceptive effects through the activation of opioid receptors.
Biochemical and Physiological Effects:
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone produces a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and muscle relaxation. It has been shown to produce a potent and long-lasting analgesic effect in animal models of acute and chronic pain, with minimal side effects. [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has also been shown to produce antinociceptive effects in models of neuropathic pain, inflammatory pain, and cancer pain.
実験室実験の利点と制限
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has several advantages for use in lab experiments, including its potency and selectivity for nAChRs, its ability to produce long-lasting analgesia, and its minimal side effects. However, [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone is a synthetic compound and may not accurately reflect the effects of endogenous neurotransmitters. Additionally, the use of [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone in lab experiments may be limited by its high cost and limited availability.
将来の方向性
For research on [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone include further exploration of its potential use as a painkiller, including its efficacy in different types of pain and its potential use in combination with other analgesics. Additionally, further research is needed to explore the potential use of [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone in the treatment of nicotine addiction and other disorders related to nAChR dysfunction. Finally, the development of new analogs of [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone with improved potency, selectivity, and pharmacokinetic properties may lead to the development of more effective painkillers with fewer side effects.
合成法
The synthesis of [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone involves a multi-step process starting with the reaction of 2,4-dimethoxybenzaldehyde with 3,4-difluorobenzylamine to form the corresponding Schiff base. This Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 3-chloropropionyl chloride to form the corresponding ketone, which is [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone.
科学的研究の応用
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has been extensively studied for its potential use as a painkiller. It has been shown to produce potent analgesia in animal models of acute and chronic pain, as well as in human clinical trials. [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has also been studied for its potential use in the treatment of nicotine addiction, as it is a potent agonist of nAChRs.
特性
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]-(2,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO3/c1-26-16-6-7-17(20(11-16)27-2)21(25)15-4-3-9-24(13-15)12-14-5-8-18(22)19(23)10-14/h5-8,10-11,15H,3-4,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDNXQSROJZUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6032517.png)
![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6032522.png)
![2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6032523.png)

![1-(4-methoxyphenyl)-6,6-dimethyl-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6032551.png)
![N-(dicyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6032558.png)
![4-cyano-5-[(2,5-dichlorobenzoyl)amino]-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6032562.png)
![N-(2,4-dichlorophenyl)-N'-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6032572.png)
![N-1-naphthyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6032580.png)
![4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1,4-oxazepane trifluoroacetate](/img/structure/B6032593.png)
![5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6032602.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6032610.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B6032612.png)